



# Application of CRISPR-Cas9 for Targeted Knockout of the acrA Gene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump is a major contributor to antibiotic resistance in many Gram-negative bacteria. The periplasmic membrane fusion protein, AcrA, is an essential component of this tripartite system, linking the inner membrane transporter AcrB to the outer membrane channel TolC.[1][2][3] Disrupting the function of this pump by knocking out the acrA gene presents a promising strategy to re-sensitize MDR bacteria to existing antibiotics. This document provides detailed application notes and protocols for the targeted knockout of the acrA gene using the CRISPR-Cas9 system in Escherichia coli, a model organism for studying Gram-negative bacteria.

## Introduction

The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a crucial role in the intrinsic and acquired antibiotic resistance of E. coli and other Gram-negative pathogens.[1] AcrA, a membrane fusion protein, is responsible for bridging the inner membrane protein AcrB and the outer membrane protein TolC, forming a continuous channel for drug efflux.[2][3] The knockout of the acrA gene has been shown to disrupt the assembly and function of the AcrAB-TolC pump, leading to increased susceptibility to various antibiotics.[4]







The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing in a wide range of organisms, including bacteria.[3][5] This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it introduces a double-strand break (DSB). The cell's natural DNA repair mechanisms can then be harnessed to introduce desired genetic modifications, such as gene knockouts.

This application note details a comprehensive workflow for the CRISPR-Cas9-mediated knockout of the acrA gene in E. coli. The protocol covers sgRNA design, delivery of CRISPR-Cas9 components, selection and screening of knockout mutants, and validation of the gene knockout at both the genomic and phenotypic levels.

# **Signaling Pathway and Experimental Workflow**

The AcrAB-TolC efflux pump facilitates the extrusion of antibiotics from the bacterial cell. The experimental workflow outlines the key steps for knocking out the acrA gene using CRISPR-Cas9.





Outer Membrane

Periplasm

Inner Membrane

Click to download full resolution via product page

Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.





Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the acrA gene.

# **Experimental Protocols**



## sgRNA Design and Synthesis

Objective: To design and synthesize sgRNAs targeting the acrA gene in E. coli.

#### Materials:

- E. coliacrA gene sequence (e.g., from NCBI)
- sgRNA design software (e.g., CHOPCHOP, CRISPOR)

#### Protocol:

- Retrieve the nucleotide sequence of the acrA gene from a relevant database.
- Use sgRNA design tools to identify potential 20-nucleotide target sequences within the acrA
  gene. These tools will typically screen for sequences adjacent to a Protospacer Adjacent
  Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
- Select sgRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.
- Synthesize the selected sgRNA sequences as DNA oligonucleotides for subsequent cloning into an expression vector.

| Parameter        | Recommendation                                                                |
|------------------|-------------------------------------------------------------------------------|
| Target Region    | Within the 5' coding region of the acrA gene to ensure a null mutation.       |
| PAM Sequence     | NGG (for SpCas9)                                                              |
| sgRNA Length     | 20 nucleotides                                                                |
| Off-target Sites | Should have at least 3-4 mismatches compared to any other site in the genome. |

# **Plasmid Construction and Delivery**







Objective: To clone the designed sgRNA into a Cas9-expressing plasmid and deliver it into E. coli.

#### Materials:

- pCas9 plasmid (containing the Cas9 gene)
- sgRNA cloning vector
- Restriction enzymes
- T4 DNA ligase
- Competent E. coli cells (e.g., DH5α for cloning, target strain for knockout)
- Electroporator and cuvettes

#### Protocol:

- Clone the synthesized sgRNA oligonucleotides into a suitable sgRNA expression vector according to the manufacturer's protocol. This typically involves annealing the complementary oligos and ligating them into a linearized vector.
- Co-transform the Cas9 expression plasmid and the sgRNA expression plasmid into the target E. coli strain. Electroporation is a common and efficient method for plasmid delivery into E. coli.[6]
- Alternatively, a single plasmid system containing both the Cas9 and sgRNA expression cassettes can be used.[7]



| Component                | Description                                                                       |
|--------------------------|-----------------------------------------------------------------------------------|
| Cas9 Expression Plasmid  | Carries the gene for the Cas9 nuclease.                                           |
| sgRNA Expression Plasmid | Carries the specific sgRNA sequence targeting the acrA gene.                      |
| Delivery Method          | Electroporation is recommended for high transformation efficiency in E. coli.     |
| Selection Marker         | Plasmids should carry antibiotic resistance genes for selection of transformants. |

## **Selection and Screening of Knockout Mutants**

Objective: To select for cells that have undergone successful gene editing and screen for acrA knockout mutants.

#### Materials:

- LB agar plates with appropriate antibiotics
- PCR reagents
- · Primers flanking the acrA target site

#### Protocol:

- Plate the transformed E. coli on LB agar containing the appropriate antibiotics to select for cells that have successfully taken up the plasmids.
- Pick individual colonies and grow them in liquid culture.
- Perform colony PCR using primers that flank the sgRNA target site in the acrA gene.
- Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result
  in a size shift of the PCR product due to insertions or deletions (indels) introduced by the
  DNA repair process.



### Validation of acrA Gene Knockout

Objective: To confirm the knockout of the acrA gene at the genomic and phenotypic levels.

#### Materials:

- PCR purification kit
- · Sanger sequencing service
- Antibiotics for susceptibility testing (e.g., ciprofloxacin, tetracycline)
- Microplate reader or agar plates for MIC determination
- RNA extraction kit
- Reverse transcriptase
- qPCR reagents and instrument

#### Protocols:

- a. Genomic Validation by Sanger Sequencing:
- Purify the PCR products from colonies that showed a potential indel.
- Send the purified PCR products for Sanger sequencing.[8]
- Align the sequencing results with the wild-type acrA gene sequence to confirm the presence of a frameshift mutation or other disruptive indel at the target site.
- b. Phenotypic Validation by Minimum Inhibitory Concentration (MIC) Assay:
- Determine the MIC of various antibiotics for the wild-type and putative acrA knockout strains.
   This can be done using broth microdilution or agar dilution methods.
- A significant decrease in the MIC for antibiotics known to be substrates of the AcrAB-TolC pump in the knockout strain compared to the wild-type strain indicates a functional knockout of acrA.[9]



| Antibiotic    | Expected Outcome in acrA Knockout    |
|---------------|--------------------------------------|
| Ciprofloxacin | Increased susceptibility (Lower MIC) |
| Tetracycline  | Increased susceptibility (Lower MIC) |
| Erythromycin  | Increased susceptibility (Lower MIC) |
| Kanamycin     | May show little to no change[9]      |

- c. Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR):
- Extract total RNA from both wild-type and acrA knockout strains.
- Synthesize cDNA using reverse transcriptase.[10][11]
- Perform qRT-PCR using primers specific for the acrA gene and a reference gene (e.g., rpoB).[12][13]
- The absence or significant reduction of acrA mRNA levels in the knockout strain compared to the wild-type confirms the knockout at the transcriptional level.

| Strain    | Relative acrA mRNA Expression         |
|-----------|---------------------------------------|
| Wild-Type | 1.0 (normalized)                      |
| acrA KO   | Undetectable or significantly reduced |

## Conclusion

The CRISPR-Cas9 system provides an efficient and precise method for knocking out the acrA gene in E. coli. This approach allows for the functional investigation of the AcrAB-TolC efflux pump and its role in antibiotic resistance. The detailed protocols provided in this application note offer a comprehensive guide for researchers aiming to develop and validate acrA knockout strains. The successful generation of such strains can serve as a valuable tool in the discovery and development of novel strategies to combat multidrug resistance in pathogenic bacteria.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. Delivery strategies of the CRISPR-Cas9 gene-editing system for therapeutic applications [ouci.dntb.gov.ua]
- 3. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the acrA gene is partially responsible for chloramphenicol sensitivity of Escherichia coli CM2555 strain expressing the chloramphenicol acetyltransferase gene. | Semantic Scholar [semanticscholar.org]
- 5. embopress.org [embopress.org]
- 6. Using CRISPR Cas9 to Genetically Modify E.coli | by Cameron Kerr | Medium [medium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of an acrAacrE double-knockout in Escherichia coli and its role in kanamycin resistance | Undergraduate Journal of Experimental Microbiology and Immunology [ojs.library.ubc.ca]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Monitoring gene expression: quantitative real-time rt-PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eleven Golden Rules of Quantitative RT-PCR PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CRISPR-Cas9 for Targeted Knockout of the acrA Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3090119#application-of-crispr-cas9-to-knockout-acra-gene]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com